N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which are structurally similar to the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple ring structures and functional groups. The benzothiazole and thiazolo moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis
The compound, being an organic molecule, is likely to undergo a variety of chemical reactions. Benzothiazoles, for instance, have been synthesized through various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Activity
Microwave-assisted synthesis techniques have been employed to create novel compounds with significant biological properties, including anticancer activity. For example, Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These compounds exhibited promising results, comparable to the standard drug Adriamycin. Molecular docking studies further helped in predicting the mechanism of action, and ADMET properties were assessed to predict good oral drug-like behavior (Tiwari et al., 2017).
Electrochemical C–H Thiolation
Electrochemical methods have been developed for the synthesis of benzothiazoles and thiazolopyridines, compounds prevalent in pharmaceuticals. The TEMPO-catalyzed electrolytic C–H thiolation provides a metal- and reagent-free method for the synthesis of these compounds, showcasing the versatility of such structures in drug development and organic materials (Qian et al., 2017).
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, indicating the importance of methyl functionality and multiple non-covalent interactions in such behaviors. This highlights the potential application of similar compounds in creating materials with specific physical properties, such as gels that can be used in various industrial and pharmaceutical contexts (Yadav & Ballabh, 2020).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. Their recognition properties and photophysical behavior in acetonitrile indicate potential applications in environmental monitoring and safety, detecting harmful substances like cyanide (Wang et al., 2015).
properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O3S2/c1-9-20-11-6-7-12-17(16(11)26-9)27-19(21-12)22-18(24)15-8-13(23)10-4-2-3-5-14(10)25-15/h2-8H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGSJOJEENUOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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